molecular formula C6H4BrNO2 B082777 3-Bromo-4-nitrosophenol CAS No. 13362-38-4

3-Bromo-4-nitrosophenol

Cat. No. B082777
CAS RN: 13362-38-4
M. Wt: 202.01 g/mol
InChI Key: ORVHTCOFHGULQZ-UHFFFAOYSA-N
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Description

3-Bromo-4-nitrosophenol (BNP) is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. BNP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone.

Mechanism Of Action

The mechanism of action of 3-Bromo-4-nitrosophenol is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions such as copper and mercury. 3-Bromo-4-nitrosophenol has also been shown to have antioxidant properties, which may contribute to its potential anti-cancer and anti-inflammatory effects.

Biochemical And Physiological Effects

3-Bromo-4-nitrosophenol has been shown to have low toxicity and is generally considered safe for laboratory experiments. However, high doses of 3-Bromo-4-nitrosophenol may cause oxidative stress and damage to cells. 3-Bromo-4-nitrosophenol has been shown to have potential anti-cancer and anti-inflammatory effects, but more research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Bromo-4-nitrosophenol in laboratory experiments is its low toxicity and easy synthesis. 3-Bromo-4-nitrosophenol can also be easily purified through recrystallization. However, one limitation of using 3-Bromo-4-nitrosophenol is its limited solubility in water, which may make it difficult to use in some experimental conditions.

Future Directions

There are several future directions for the study of 3-Bromo-4-nitrosophenol. One direction is to further investigate its potential anti-cancer and anti-inflammatory properties. Another direction is to explore its potential applications in environmental science, such as its ability to detect heavy metal ions in water samples. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-Bromo-4-nitrosophenol.
Conclusion:
In conclusion, 3-Bromo-4-nitrosophenol is an organic compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. 3-Bromo-4-nitrosophenol can be synthesized through the reaction between 3-bromo-4-nitrophenol and sodium nitrite in the presence of hydrochloric acid. 3-Bromo-4-nitrosophenol has been extensively studied for its potential applications in analytical chemistry, environmental science, and biomedical research. 3-Bromo-4-nitrosophenol has been shown to have potential anti-cancer and anti-inflammatory effects, but more research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

3-Bromo-4-nitrosophenol can be synthesized through the reaction between 3-bromo-4-nitrophenol and sodium nitrite in the presence of hydrochloric acid. The reaction yields 3-Bromo-4-nitrosophenol as a yellow precipitate that can be purified through recrystallization.

Scientific Research Applications

3-Bromo-4-nitrosophenol has been extensively studied for its potential applications in various fields such as analytical chemistry, environmental science, and biomedical research. 3-Bromo-4-nitrosophenol has been used as a reagent for the determination of trace amounts of copper and mercury ions in water samples. 3-Bromo-4-nitrosophenol has also been used as a fluorescent probe for the detection of nitrite ions in biological samples. In biomedical research, 3-Bromo-4-nitrosophenol has been studied for its potential anti-cancer and anti-inflammatory properties.

properties

CAS RN

13362-38-4

Product Name

3-Bromo-4-nitrosophenol

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

3-bromo-4-nitrosophenol

InChI

InChI=1S/C6H4BrNO2/c7-5-3-4(9)1-2-6(5)8-10/h1-3,9H

InChI Key

ORVHTCOFHGULQZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Br)N=O

Canonical SMILES

C1=CC(=C(C=C1O)Br)N=O

Other CAS RN

13362-38-4

synonyms

3-Bromo-4-hydroxyimino-2,5-cyclohexadien-1-one

Origin of Product

United States

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